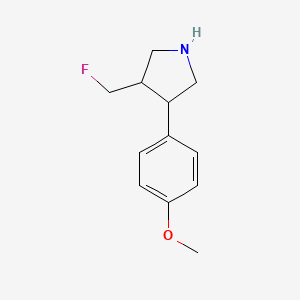

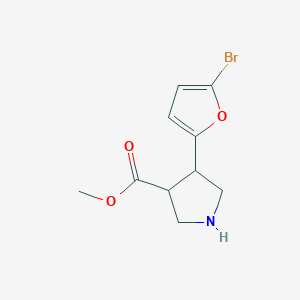

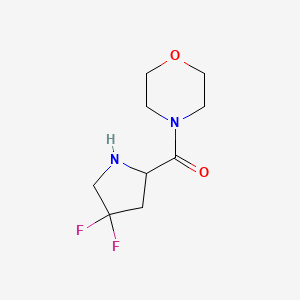

![molecular formula C9H9N3O2S B1488488 3-(氮杂环丁烷-3-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2097976-40-2](/img/structure/B1488488.png)

3-(氮杂环丁烷-3-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

描述

The compound “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a thieno[3,2-d]pyrimidine derivative . Thieno[3,2-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, 1H NMR can provide information about the types of hydrogen atoms present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, the melting point can be determined, and IR spectroscopy can provide information about the functional groups present in the molecule .科学研究应用

抗菌活性

噻吩并[3,2-d]嘧啶类化合物,包括所述化合物,据报道具有显著的抗菌活性 . 它们已针对各种微生物进行测试,例如大肠杆菌、巨大芽孢杆菌、枯草芽孢杆菌(细菌种类)、尖孢镰刀菌、哈茨木霉、黑曲霉(真菌种类),并显示出良好的抗菌活性 .

抗肿瘤活性

噻吩并[3,2-d]嘧啶类化合物据报道具有抗肿瘤活性 . 这类化合物已被用于开发用于癌症治疗的新药 .

抗炎活性

噻吩并[3,2-d]嘧啶类化合物据报道也具有抗炎活性 . 这使它们成为开发新型抗炎药物的潜在候选药物 .

抗病毒活性

噻吩并[3,2-d]嘧啶类化合物据报道具有抗病毒活性 . 它们可用于开发新型抗病毒药物 .

激酶抑制活性

噻吩并[3,2-d]嘧啶类化合物据报道具有激酶抑制活性 . 激酶抑制剂是一类重要的药物,用于治疗癌症和炎症性疾病 .

磷酸二酯酶 IV 抑制活性

噻吩并[3,2-d]嘧啶类化合物据报道具有磷酸二酯酶 IV 抑制活性 . 磷酸二酯酶 IV 抑制剂用于治疗呼吸系统疾病,如慢性阻塞性肺病 (COPD) 和哮喘 .

胃抗分泌活性

噻吩并[3,2-d]嘧啶类化合物据报道具有胃抗分泌活性 . 这使它们成为治疗诸如消化性溃疡病等疾病的潜在候选药物 .

抗叶酸活性

作用机制

Target of Action

The primary target of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits Cyt-bd . This inhibition leads to a decrease in ATP production, as evidenced by ATP IC 50 values from 6 to 54 μM in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This results in ATP depletion, which can lead to the death of the bacteria .

Pharmacokinetics

Its ability to inhibit cyt-bd and cause atp depletion suggests that it can penetrate the bacterial cell wall and reach its target .

Result of Action

The result of the action of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the inhibition of Cyt-bd, leading to ATP depletion and potential death of the bacteria .

Action Environment

The action of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be influenced by environmental factors such as the presence of other inhibitors like Q203 . Additionally, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy .

安全和危害

未来方向

Thieno[3,2-d]pyrimidines, including “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential therapeutic applications .

生化分析

Biochemical Properties

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it affects gene expression by upregulating or downregulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its potential to cause adverse effects .

Transport and Distribution

The transport and distribution of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound can influence its ability to exert its biological effects and its overall therapeutic potential.

属性

IUPAC Name |

3-(azetidin-3-yl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-8-7-6(1-2-15-7)11-9(14)12(8)5-3-10-4-5/h1-2,5,10H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGGXWRCQHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

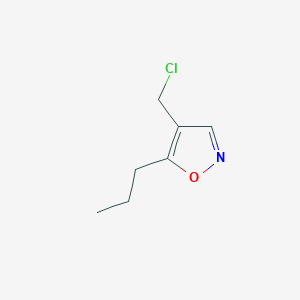

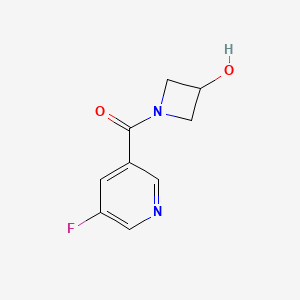

![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)

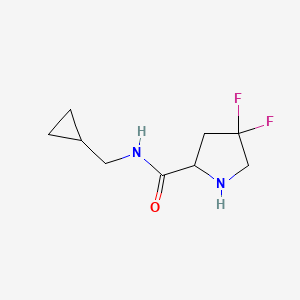

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)